6-[(4-Bromophenyl)(4-methylpiperazin-1-yl)methyl]-1,3-benzodioxol-5-ol
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Overview
Description
6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is a complex organic compound that features a bromophenyl group, a methylpiperazine moiety, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Mannich Reaction: The bromophenyl intermediate undergoes a Mannich reaction with formaldehyde and methylpiperazine to form the desired piperazine derivative.
Cyclization: The final step involves the cyclization of the piperazine derivative with a benzodioxole precursor under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and signaling pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of neurotransmitter receptors. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the bromophenyl and piperazine moieties but differs in the presence of a triazole ring.
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Similar in structure but lacks the benzodioxole ring.
Uniqueness
The uniqueness of 6-[(4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21BrN2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
6-[(4-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H21BrN2O3/c1-21-6-8-22(9-7-21)19(13-2-4-14(20)5-3-13)15-10-17-18(11-16(15)23)25-12-24-17/h2-5,10-11,19,23H,6-9,12H2,1H3 |
InChI Key |
SENLDFNCVBHPCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4 |
Origin of Product |
United States |
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